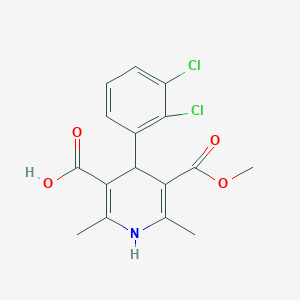










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[C:11]([OH:17])(=[O:16])[CH2:12][C:13]([CH3:15])=O.[NH2:18]/[C:19](/[CH3:25])=[CH:20]\[C:21]([O:23][CH3:24])=[O:22]>C(O)(C)(C)C>[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]1[C:20]([C:21]([O:23][CH3:24])=[O:22])=[C:19]([CH3:25])[NH:18][C:13]([CH3:15])=[C:12]1[C:11]([OH:17])=[O:16]
|


|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=O)C=CC=C1Cl
|
|
Name
|
3-nitrooxy-2,2-bis(nitrooxymethyl)propyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)O
|
|
Name
|
|
|
Quantity
|
0.46 g
|
|
Type
|
reactant
|
|
Smiles
|
N\C(=C/C(=O)OC)\C
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
|
Type
|
WASH
|
|
Details
|
eluted with a mixture of chloroform and methanol (100:1 by volume)
|
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the desired compound
|
|
Type
|
CUSTOM
|
|
Details
|
were collected
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from a mixture of diethyl ether and diisopropyl ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)C1C(=C(NC(=C1C(=O)OC)C)C)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.11 g | |
| YIELD: CALCULATEDPERCENTYIELD | 78% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |